molecular formula C8H9NO3 B1589843 2,4-Dimethylpyridine-3-carboxylic acid N-oxide CAS No. 372156-99-5

2,4-Dimethylpyridine-3-carboxylic acid N-oxide

Cat. No.: B1589843
CAS No.: 372156-99-5
M. Wt: 167.16 g/mol
InChI Key: HSNYTNNBUQMLBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide typically involves the oxidation of 2,4-dimethylpyridine-3-carboxylic acid. One common method is the treatment of the pyridine derivative with hydrogen peroxide in the presence of a base, which results in the formation of the N-oxide . This reaction is usually carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpyridine-3-carboxylic acid N-oxide can undergo various chemical reactions, including:

    Oxidation: The compound itself is an oxidized form of its parent pyridine derivative.

    Reduction: It can be reduced back to 2,4-dimethylpyridine-3-carboxylic acid under appropriate conditions.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the N-oxide will yield 2,4-dimethylpyridine-3-carboxylic acid, while nucleophilic substitution can yield various substituted pyridine derivatives.

Scientific Research Applications

2,4-Dimethylpyridine-3-carboxylic acid N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, where it can either donate or accept electrons. This property makes it useful in various chemical reactions, including the Cope elimination, where the N-oxide acts as a base to facilitate the elimination of a leaving group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylpyridine-3-carboxylic acid N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical reactivity compared to its parent compound and other similar pyridine derivatives. This makes it valuable in specific research applications where the N-oxide functionality is required.

Properties

IUPAC Name

2,4-dimethyl-1-oxidopyridin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-9(12)6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNYTNNBUQMLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=[N+](C=C1)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465366
Record name N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372156-99-5
Record name N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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